Enhanced Hydrogen-Bond Donor Capacity of 2-Amino-N-(2-methoxyphenyl)acetamide Relative to the Des-Amino Scaffold
2-Amino-N-(2-methoxyphenyl)acetamide provides two hydrogen-bond donor sites (primary amine NH₂ and anilide NH) versus only one donor site (anilide NH) in the structurally related des-amino analog N-(2-methoxyphenyl)acetamide (HBD count = 1) [1][2]. This quantitative difference in donor capacity (ΔHBD = 1) directly expands the range of target binding interactions accessible through the o-methoxyphenyl scaffold and provides a critical nucleophilic handle for conjugation via reductive amination, acylation, or sulfonylation [1].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 2 (primary amine NH₂ + anilide NH) |
| Comparator Or Baseline | N-(2-methoxyphenyl)acetamide (CAS 93-26-5): HBD = 1 (anilide NH only) |
| Quantified Difference | ΔHBD = 1 (target compound possesses one additional donor site) |
| Conditions | Computed molecular descriptors; PubChem 2.1 (2021 release) and NIST Standard Reference Database |
Why This Matters
The additional primary amine donor/handle enables a broader array of synthetic derivatizations and protein-ligand interactions compared to the des-amino analog, supporting versatile SAR exploration in drug discovery programs.
- [1] PubChem. (2026). Compound Summary for CID 18707445: 2-Amino-N-(2-methoxyphenyl)acetamide. National Center for Biotechnology Information. View Source
- [2] National Institute of Standards and Technology (NIST). (2022). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook, SRD 69. View Source
